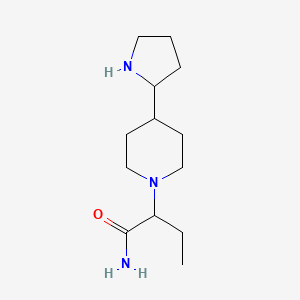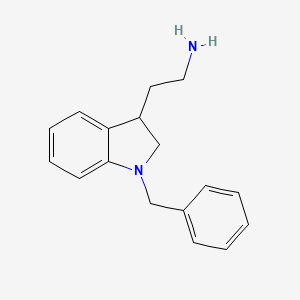![molecular formula C10H14N4O2 B7569765 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7569765.png)
5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one (HMP) is a pyrazolopyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. HMP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Applications De Recherche Scientifique
5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the production of cortisol. By inhibiting this enzyme, this compound may reduce inflammation and improve glucose tolerance. This compound has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, this compound may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammation. This compound has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the PI3K/Akt/mTOR signaling pathway. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one in lab experiments is that it has been extensively studied and its synthesis method has been optimized to yield a high purity product. In addition, this compound has been found to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one. One area of research could be to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another area of research could be to investigate its potential as a treatment for cancer, either alone or in combination with other therapies. In addition, future research could focus on elucidating the mechanism of action of this compound, which may lead to the development of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate, followed by the addition of methyl iodide and sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to obtain this compound. This method has been optimized to yield a high purity product, and the reaction conditions have been optimized to ensure reproducibility.
Propriétés
IUPAC Name |
5-(2-hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-3-7(15)5-14-6-11-9-8(10(14)16)4-12-13(9)2/h4,6-7,15H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLQEKOPMMJIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=NC2=C(C1=O)C=NN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569682.png)
![N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B7569683.png)
![1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine](/img/structure/B7569686.png)
![(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7569695.png)
![1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569702.png)
![1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)


![3-(1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569725.png)

![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)

![2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7569773.png)

